(E)-5-(3-ethoxy-4-propoxybenzylidene)-2-morpholinothiazol-4(5H)-one
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Description
(E)-5-(3-ethoxy-4-propoxybenzylidene)-2-morpholinothiazol-4(5H)-one, also known as E-5-PPBT, is a thiazolone derivative that has gained significant attention in recent years due to its potential pharmacological properties. E-5-PPBT has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Scientific Research Applications
Antiproliferative and Antimicrobial Properties
Research on Schiff bases derived from thiadiazole compounds indicates their potential in antimicrobial and antiproliferative applications. For instance, compounds synthesized from 1,3,4-thiadiazole-2-amine exhibit strong antimicrobial activity against specific bacteria and cytotoxicity against cancer cell lines. Molecular docking studies further elucidate the mechanisms behind their anti-cancer and anti-bacterial properties, suggesting their potential use alongside chemotherapy drugs for more effective cancer treatment (Gür et al., 2020).
Antioxidant Activity
Compounds featuring the thiazol-4-one scaffold, such as 2-amino-5-alkylidenethiazol-4-ones, have been identified as promising antioxidants. Screening for lipid peroxidation inhibition revealed significant activity, which varied with substituent nature. The most active compounds inhibited lipid peroxidation effectively, suggesting a potential mechanism through electron transfer to scavenge lipid radicals (Zvezdanović et al., 2014).
Synthesis and Biological Evaluation
The synthesis and characterization of Schiff bases containing triazole and pyrazole rings, their DFT calculations, molecular dynamics simulations, and biological evaluations demonstrate significant antioxidant and α-glucosidase inhibitory activities. These findings suggest the potential of such compounds in managing oxidative stress-related conditions and diabetes (Pillai et al., 2019).
Catalytic Activities
The synthesis of novel Schiff base compounds and their applications as catalysts in organic reactions underscore the versatility of such structures in facilitating chemical transformations. These activities include the synthesis of pyrans and chromenes, highlighting their role in producing biologically active molecules (Ebrahimipour et al., 2018).
properties
IUPAC Name |
(5E)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-3-9-25-15-6-5-14(12-16(15)24-4-2)13-17-18(22)20-19(26-17)21-7-10-23-11-8-21/h5-6,12-13H,3-4,7-11H2,1-2H3/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQACWMCCJHUIF-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCOCC3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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